![molecular formula C11H17Cl2NS B1442638 ([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride CAS No. 1332530-29-6](/img/structure/B1442638.png)
([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key reaction involving this compound . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as ([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has focused on synthesizing thiophene derivatives that can act as selective agents against specific types of cancer cells, aiming to minimize side effects and improve therapeutic outcomes .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are integral to the development of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound could be utilized to create advanced materials with improved charge transport capabilities .
Material Science: Corrosion Inhibitors
Thiophene derivatives serve as effective corrosion inhibitors in industrial applications. By forming a protective layer on metal surfaces, they prevent or slow down the corrosion process. This application is particularly valuable in extending the life of metal components in harsh environments .
Pharmacology: Anti-inflammatory and Antimicrobial Effects
The pharmacological applications of thiophene derivatives include anti-inflammatory and antimicrobial effects. These compounds can be designed to target specific pathways in the body, reducing inflammation and combating microbial infections. Their versatility allows for the development of new drugs with targeted action and reduced side effects .
Synthetic Chemistry: Heterocyclization Reactions
Thiophene derivatives are produced through various heterocyclization reactions, such as the Gewald, Paal–Knorr, and Hinsberg syntheses. These synthetic methods enable the creation of a wide range of thiophene-based compounds with diverse properties, which can be tailored for specific scientific and industrial applications .
Dental Anesthetics: Voltage-Gated Sodium Channel Blockers
Some thiophene derivatives, like articaine, function as voltage-gated sodium channel blockers and are used as dental anesthetics in Europe. The compound under analysis could potentially be modified to enhance its efficacy and safety profile as a local anesthetic, providing a valuable tool in dental procedures .
properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)cyclohexyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNS.ClH/c12-10-5-4-9(14-10)11(8-13)6-2-1-3-7-11;/h4-5H,1-3,6-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNRNVYFSNPYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=C(S2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332530-29-6 | |
Record name | Cyclohexanemethanamine, 1-(5-chloro-2-thienyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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